REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([CH3:11])[C:4]=1N.N([O-])=O.[Na+].CCO.[BrH:19]>[Cu]Br>[Br:2][C:3]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([CH3:11])[C:4]=1[Br:19] |f:0.1,2.3|
|
Name
|
2-bromo-4-fluoro-6-methylaniline HCl
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=C(N)C(=CC(=C1)F)C
|
Name
|
|
Quantity
|
38.1 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0.59 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper(I) bromide
|
Quantity
|
2.64 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at this temperature for 25 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at this temperature for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with NaHCO3
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was then washed with water and brine (3× ea.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography (0-10% Hexene/EtOAC)
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)F)C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |